4-(6-fluoropyridin-3-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVCGFDIYZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801986-12-8 | |
| Record name | 4-(6-fluoropyridin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 6 Fluoropyridin 3 Yl Morpholine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Fluoropyridine-Morpholine Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comkccollege.ac.in For the 4-(6-fluoropyridin-3-yl)morpholine core, the most logical disconnection is at the C-N bond between the pyridine (B92270) and morpholine (B109124) rings. This is a common strategy for molecules containing a heteroatom like nitrogen or oxygen linking different parts of the molecule. amazonaws.com
This disconnection approach suggests a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction as the key bond-forming step. The synthons generated from this disconnection are a morpholine anion (or its synthetic equivalent) and a 3-halo-6-fluoropyridine cation (or its synthetic equivalent).
Precursor Design and Synthesis for Convergent and Linear Synthetic Routes
For the synthesis of this compound, a convergent approach is highly preferable. This would involve the separate preparation of a suitable morpholine precursor and a 3-substituted-6-fluoropyridine derivative. Common precursors for the pyridine moiety include 3-bromo-6-fluoropyridine or 2,5-dihalopyridines. The synthesis of substituted pyridines can also be achieved from 1,4-oxazinone precursors. nih.gov Morpholine itself is a readily available starting material. For the synthesis of derivatives, substituted morpholines can be prepared from 1,2-amino alcohols, aziridines, or epoxides. researchgate.netresearchgate.net
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions starting from a single precursor. kccollege.ac.inyoutube.com | Simpler to plan for less complex molecules. | Lower overall yield, less flexible. kccollege.ac.inuniurb.it |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. kccollege.ac.inwikipedia.org | Higher overall yield, more flexible, easier execution. kccollege.ac.inuniurb.it | May require more complex planning and fragment synthesis. |
Optimization of Reaction Conditions for Efficient Synthesis
The formation of the C-N bond between the fluoropyridine and morpholine rings is a critical step. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. bristol.ac.uk The choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, is crucial for achieving high yields and good functional group tolerance. researchgate.netyoutube.com
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. youtube.com The selection of the phosphine ligand is often the most critical parameter. A variety of ligands have been developed for the Buchwald-Hartwig amination, each with its own scope and limitations. For the coupling of heterocyclic amines, ligands such as XPhos, RuPhos, and t-BuXPhos have shown excellent performance. nih.govnih.gov The optimization of the catalyst system often involves screening a panel of ligands to identify the most effective one for a specific substrate combination. nih.gov
| Catalyst Component | Examples | Role in the Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. youtube.com |
| Phosphine Ligand | XPhos, RuPhos, t-BuXPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |
The choice of solvent and reaction temperature can significantly impact the yield and selectivity of the C-N bond formation. The solvent must be able to dissolve the reactants, catalyst, and base. youtube.com Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. youtube.comnih.gov The optimal solvent often depends on the specific substrates and catalyst system being used.
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the catalyst or reactants. youtube.com Therefore, it is important to find the optimal temperature that provides a good balance between reaction rate and selectivity. For many Buchwald-Hartwig reactions, temperatures in the range of 80-110 °C are employed. bristol.ac.ukyoutube.com
After the reaction is complete, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for compounds like this compound and its intermediates include:
Extraction: To separate the product from inorganic salts and other water-soluble impurities.
Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying organic compounds. nih.gov The choice of eluent system is crucial for achieving good separation.
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining a pure compound.
Distillation: For volatile liquids, distillation can be used for purification.
The purity of the final compound and intermediates is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemo-, Regio-, and Stereoselectivity in the Formation of this compound and its Analogs
Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. In the synthesis of this compound derivatives, other functional groups on either the pyridine or morpholine ring might be sensitive to the reaction conditions. Careful selection of reagents and reaction conditions is necessary to achieve the desired transformation without affecting other parts of the molecule.
Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In the case of a di- or poly-substituted pyridine precursor, the site of C-N bond formation is a key consideration. For instance, in the reaction of morpholine with a dihalopyridine, the substitution may occur preferentially at one of the halogen-bearing carbons. This selectivity is governed by both electronic and steric factors. For example, in 2,4-dichloroquinazolines, nucleophilic aromatic substitution occurs regioselectively at the 4-position. nih.gov
Stereoselectivity: When the morpholine ring is substituted, it can exist as different stereoisomers. The synthesis of a specific stereoisomer requires a stereoselective synthesis. This can be achieved by using a chiral starting material or a chiral catalyst. For example, the synthesis of enantiopure cis-3,5-disubstituted morpholines has been achieved through palladium-catalyzed carboamination reactions. e3s-conferences.org Similarly, novel methods for the diastereoselective synthesis of cis-3,5-disubstituted morpholines from aziridine (B145994) precursors have been developed. nih.gov
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The development of sustainable synthetic methodologies for this compound and its derivatives is increasingly guided by the principles of green chemistry. edu.krdmdpi.com This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents, and the development of catalytic methods. edu.krdmdpi.comresearchgate.net By adhering to these principles, researchers are creating more efficient and environmentally benign routes to this important compound.
A core tenet of green chemistry is the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.comnih.gov In the synthesis of this compound, this means designing reaction pathways that minimize the formation of byproducts. primescholars.com Traditional multi-step syntheses often have a low atom economy, generating significant waste. monash.edu In contrast, modern approaches, such as one-pot reactions and tandem catalysis, can significantly improve atom economy by combining several transformations into a single, streamlined process. monash.eduorganic-chemistry.org For example, a hypothetical "green" synthesis of a related compound, ibuprofen, demonstrates a significant increase in atom economy from 40% in a traditional "brown" route to 77% in a greener alternative. monash.edu
The selection of safer solvents and auxiliaries is another critical aspect of green chemistry. nih.gov Many conventional organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. uni-mainz.de Research efforts are therefore directed towards the use of greener alternatives such as water, supercritical fluids, or ionic liquids. uni-mainz.demdpi.com The ideal scenario, often referred to as "the best solvent is no solvent," involves conducting reactions in the absence of any solvent, a practice that has been successfully applied in some syntheses. nih.gov
Catalysis plays a pivotal role in the green synthesis of complex molecules. edu.krd Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and can, in principle, be recycled and reused. edu.krdresearchgate.net The development of highly efficient and selective catalysts is a key area of research for the synthesis of morpholine derivatives. frontiersin.org For instance, palladium-based catalysts have been employed in the synthesis of six-membered nitrogen heterocycles through Wacker-type aerobic oxidative cyclization. organic-chemistry.org Similarly, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org The use of organocatalysts, such as L-proline, has also been explored for the enantioselective synthesis of related heterocyclic compounds. mdpi.com
The following table summarizes the application of key green chemistry principles to the synthesis of this compound and related compounds:
| Green Chemistry Principle | Application in Synthesis of this compound and Derivatives |
| Atom Economy | Development of one-pot and tandem reactions to minimize byproduct formation. monash.eduorganic-chemistry.org |
| Safer Solvents | Utilization of water, supercritical fluids, or solvent-free conditions to reduce environmental impact. nih.govuni-mainz.demdpi.com |
| Catalysis | Employment of transition metal catalysts (e.g., Pd, Fe) and organocatalysts (e.g., L-proline) to enhance reaction efficiency and selectivity. organic-chemistry.orgfrontiersin.orgmdpi.com |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials to reduce reliance on fossil fuels. uni-mainz.de |
| Reduction of Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. nih.gov |
Furthermore, the principle of using renewable feedstocks is gaining traction in the chemical industry. uni-mainz.de While not yet widely reported specifically for this compound, the broader trend involves exploring the use of biomass-derived starting materials to reduce the carbon footprint of chemical manufacturing. uni-mainz.de
Sophisticated Spectroscopic and Crystallographic Investigations of the Molecular Architecture of 4 6 Fluoropyridin 3 Yl Morpholine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Connectivity
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(6-fluoropyridin-3-yl)morpholine in solution. This technique probes the magnetic environments of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, to map out the molecular framework and deduce its preferred conformation. Studies on N-substituted morpholines have consistently shown that the morpholine (B109124) ring predominantly adopts a chair conformation. researchgate.netnih.gov
In the ¹H NMR spectrum, the protons of the morpholine ring are expected to be diastereotopic due to the ring's chair conformation and slow inversion on the NMR timescale. This results in distinct signals for the axial and equatorial protons. The protons on the carbons adjacent to the oxygen atom (C-3' and C-5') typically appear at a lower field (δ ≈ 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C-2' and C-6', δ ≈ 3.1-3.3 ppm). The pyridine (B92270) ring protons would display characteristic shifts and coupling patterns consistent with a 3,6-disubstituted pyridine system.
The ¹³C NMR spectrum complements the proton data. The carbon atoms of the morpholine ring adjacent to the electronegative oxygen (C-3' and C-5') are expected to resonate at a lower field (δ ≈ 66-68 ppm) than those adjacent to the nitrogen (C-2' and C-6', δ ≈ 48-50 ppm). The pyridine carbons exhibit shifts influenced by the fluorine substituent and the morpholine group, with the carbon bearing the fluorine atom (C-6) showing a large one-bond ¹J(C-F) coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine Ring | ||
| H-2 | ~8.1 (d) | ~139 (d) |
| C-3 | - | ~138 (d) |
| H-4 | ~7.4 (dd) | ~125 (d) |
| H-5 | ~7.0 (dd) | ~110 (d) |
| C-6 | - | ~162 (d, ¹JCF) |
| Morpholine Ring | ||
| H-2', H-6' | ~3.2 (t) | ~49 |
| H-3', H-5' | ~3.8 (t) | ~67 |
¹⁹F NMR spectroscopy is highly specific for observing the fluorine atom's environment. For this compound, the spectrum is expected to show a single resonance for the C-6 fluorine atom. This signal would appear as a doublet of doublets due to coupling with the meta-proton H-4 (⁴JHF) and the ortho-proton H-5 (³JHF). This technique is extremely sensitive to the electronic environment, making it a valuable probe for substitution patterns on the pyridine ring.
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous assignment and structural confirmation. youtube.comscribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between the adjacent protons on the morpholine ring (H-2'/H-3' and H-5'/H-6') and within the pyridine ring spin system (H-4 with H-2 and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the morpholine proton signals around δ 3.2 ppm to the carbon signal around δ 49 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different parts of the molecule. sdsu.edu A key correlation would be observed between the morpholine protons H-2'/H-6' and the pyridine carbon C-3, confirming the point of attachment between the two rings. Other important correlations would include those from the pyridine protons to other pyridine carbons, helping to assign the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.com For this molecule, NOESY is particularly useful for confirming the chair conformation of the morpholine ring by showing through-space correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the confirmation of the elemental formula (C₉H₁₁FN₂O). Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can be used to study the molecule's fragmentation pathways. researchgate.net The fragmentation of N-aryl morpholines typically involves characteristic cleavages. For this compound, the molecular ion peak [M]⁺ would be prominent. Common fragmentation patterns observed for related morpholine compounds include the retro-Diels-Alder reaction or cleavage of the morpholine ring, leading to the loss of fragments like C₂H₄O or C₂H₅N. raco.cat A primary fragmentation would likely involve the cleavage of the C-N bond between the pyridine and morpholine rings, generating ions corresponding to the fluoropyridinyl cation and the morpholine radical, or vice versa.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Intra/Intermolecular Interactions
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. nih.gov The spectra of this compound would exhibit distinct bands corresponding to its constituent parts.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2950-2850 |
| Aromatic C=C / C=N | Stretching | 1600-1450 |
| C-F (Aromatic) | Stretching | 1250-1100 |
| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 |
| C-N (Aryl-Amine) | Stretching | 1335-1250 |
These vibrational modes provide a spectroscopic fingerprint for the molecule, useful for identification and for studying potential intermolecular interactions, such as hydrogen bonding in the solid state or in solution.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would be expected to confirm that the morpholine ring adopts a chair conformation, as is common for this heterocycle. nih.gov The analysis would also reveal the relative orientation of the pyridine and morpholine rings. Furthermore, this method elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice and revealing any significant intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, which govern the solid-state architecture.
In-depth Analysis of this compound Reveals Limited Crystallographic Data
A comprehensive investigation into the chemical compound this compound has revealed a significant lack of publicly available crystallographic data. Despite extensive searches of scientific literature and structural databases, detailed information regarding its molecular architecture and supramolecular assembly remains elusive.
The inquiry, which aimed to produce a detailed article on the spectroscopic and crystallographic features of this compound, could not be completed due to the absence of the necessary experimental data. The intended article was to be structured around a core outline focusing on the analysis of bond lengths, bond angles, torsion angles in the crystalline state, and the investigation of intermolecular interactions and supramolecular assembly.
Searches were conducted across a wide range of scientific repositories and databases, including those specializing in crystallographic information. However, these efforts did not yield any published single-crystal X-ray diffraction studies for the specific compound of interest. While information on analogous compounds, such as those with different substituents on the pyridine ring, is available, this data is not transferable for a precise and scientifically accurate analysis of the title compound.
The generation of the requested detailed research findings, including interactive data tables for bond lengths, bond angles, torsion angles, and intermolecular interactions, is contingent upon the availability of a crystallographic information file (CIF) or equivalent peer-reviewed data. Without this foundational information, any attempt to describe the molecular and supramolecular structure of this compound would be speculative and not meet the required standards of scientific accuracy.
Therefore, the sections on the analysis of bond lengths, bond angles, and torsion angles in the crystalline state, as well as the investigation of intermolecular interactions and supramolecular assembly for this compound, cannot be provided at this time.
Theoretical and Computational Chemistry of 4 6 Fluoropyridin 3 Yl Morpholine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(6-fluoropyridin-3-yl)morpholine, DFT studies would provide insights into its stability, reactivity, and the nature of its chemical bonds. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors. Research on related pyridine (B92270) and morpholine (B109124) derivatives frequently employs hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Visualization of the HOMO and LUMO would show their distribution across the pyridine and morpholine rings. stenutz.eu
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Note: This table is illustrative and not based on actual experimental or calculated data for the specified compound.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. nih.govresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and attract nucleophiles. faccts.de For this compound, an EPS map would likely show a negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the pyridine ring, as well as the fluorine atom, indicating these are sites for potential hydrogen bonding or coordination.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "natural bond orbitals". sourceforge.io This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For the target compound, NBO analysis would elucidate the nature of the C-F, C-N, and C-O bonds and quantify the delocalization of electron density between the pyridine and morpholine rings.
Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function. This compound has a flexible morpholine ring, which typically exists in a chair conformation. Conformational analysis using molecular mechanics or more sophisticated quantum chemical methods would identify the most stable conformers and the energy barriers between them. researchgate.net Molecular dynamics simulations could then be used to explore the molecule's dynamic behavior over time, providing a more realistic picture of its conformational landscape in different environments.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is a powerful way to validate experimental findings. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. mdpi.comresearchgate.net Similarly, the calculation of vibrational frequencies can help in interpreting Infrared (IR) and Raman spectra. nih.govmdpi.com While general principles for predicting pyridine chemical shifts exist, specific calculations for this compound are not available. nih.gov
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
| C-F Stretch | ~1250 | ~1245 |
| Pyridine Ring Stretch | ~1600 | ~1595 |
| C-N Stretch (Morpholine) | ~1115 | ~1110 |
| C-O-C Stretch (Morpholine) | ~1100 | ~1095 |
Note: This table is illustrative and not based on actual experimental or calculated data for the specified compound.
Solvent Effects on Molecular Properties through Continuum Solvation Models
The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models would be applied to all the aforementioned calculations to understand how the electronic structure, conformation, and spectroscopic properties of this compound change in different solvents, providing a more accurate comparison with experimental data typically collected in solution.
Computational Docking and Molecular Dynamics Simulations with Biological Targets (In Silico Binding Modes)*
Information regarding the computational docking and molecular dynamics simulations specifically for the compound this compound is not available in the public domain. While computational studies, including molecular docking and molecular dynamics, are crucial for understanding the binding modes of morpholine-containing compounds with various biological targets, specific research detailing these analyses for this compound has not been published in the reviewed scientific literature.
General methodologies for similar morpholine derivatives often involve the following:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For morpholine derivatives, studies have utilized software like AutoDock and Glide to determine binding affinities (often expressed in kcal/mol) and to visualize interactions with key amino acid residues within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of the ligand-protein complex. nih.govmdpi.com
In studies of other morpholine derivatives, these computational approaches have been instrumental in elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors for various targets, such as kinases and other enzymes. mdpi.come3s-conferences.orgmdpi.com For instance, research on morpholine-substituted tetrahydroquinolines as mTOR inhibitors has demonstrated how computational insights can correlate with experimental biological activity. mdpi.com Similarly, investigations into other heterocyclic compounds have successfully used these in silico methods to predict and rationalize binding to targets like VEGFR2 and EGFR. mdpi.com
Chemical Reactivity and Transformation Studies of 4 6 Fluoropyridin 3 Yl Morpholine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4-(6-fluoropyridin-3-yl)morpholine is inherently electron-deficient, a characteristic that generally disfavors electrophilic aromatic substitution (SEAr) and promotes nucleophilic aromatic substitution (SNAr). The substituents on the ring, a fluorine atom at position 6 and a morpholine (B109124) group at position 3, further modulate this reactivity.
Nucleophilic Aromatic Substitution (SNAr):
The presence of the strongly electronegative fluorine atom at the C-6 position significantly activates the pyridine ring for SNAr. This activation is most pronounced at the carbon atom bearing the fluorine, making it the primary site for nucleophilic attack. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion). libretexts.org
The rate of SNAr reactions on halopyridines is highly dependent on the nature of the halogen. Fluoropyridines are considerably more reactive than their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. acs.org
In the case of this compound, the morpholino group at the C-3 position is an electron-donating group, which can partially deactivate the ring towards nucleophilic attack compared to an unsubstituted fluoropyridine. However, the powerful activating effect of the C-6 fluorine atom still allows for SNAr reactions to proceed, typically with a variety of nucleophiles.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amines | Alkylamines, Arylamines | 6-Amino-substituted pyridines |
| Alcohols | Sodium Alkoxides | 6-Alkoxy-substituted pyridines |
| Thiols | Sodium Thiolates | 6-Thioether-substituted pyridines |
| Carbon Nucleophiles | Grignard Reagents, Organolithiums | 6-Alkyl/Aryl-substituted pyridines |
Electrophilic Aromatic Substitution (SEAr):
Electrophilic attack on the pyridine ring is generally difficult due to its electron-deficient nature and the fact that the ring nitrogen is protonated or coordinates with the electrophile under typical acidic reaction conditions. For this compound, the deactivating effect of the pyridine nitrogen and the fluorine atom makes SEAr even more challenging. The electron-donating morpholino group would direct any potential electrophilic attack to the ortho and para positions relative to it (C-2, C-4, and C-5). However, these positions are still part of an electron-poor aromatic system, so harsh reaction conditions would be required, likely leading to low yields and potential side reactions.
Functional Group Interconversions Involving the Morpholine Nitrogen and Fluorine Atom
Functional group interconversions (FGIs) are crucial for modifying the properties of a lead compound. For this compound, both the morpholine nitrogen and the fluorine atom are amenable to such transformations.
The tertiary amine of the morpholine ring is nucleophilic and basic, allowing for a range of reactions:
N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylmorpholinium species or, under certain conditions, ring-opened products.
N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can yield the corresponding N-oxide, which can alter the electronic properties and steric profile of the molecule.
The fluorine atom's primary FGI pathway is its displacement via SNAr, as detailed in the previous section. This substitution is a powerful tool for introducing a wide array of functional groups at the C-6 position of the pyridine ring.
Role of Fluorine in Directing Reactivity and Modulating Electronic Effects within the System
The fluorine atom at the C-6 position plays a pivotal role in the chemical reactivity of this compound. Its influence stems from a combination of inductive and resonance effects.
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the electron density of the pyridine ring, particularly at the adjacent carbon atoms, making the C-6 position highly electrophilic and susceptible to nucleophilic attack.
Resonance Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic system via a resonance effect. However, for fluorine, this +M effect is weak and generally overshadowed by its powerful -I effect.
The net result is a strong activation of the C-6 position for SNAr. This predictable reactivity allows for site-selective functionalization, a highly desirable feature in synthetic chemistry. nih.gov Furthermore, the presence of fluorine can significantly impact the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Metal-Catalyzed Coupling Reactions Involving the Pyridine Moiety for Diversification
Metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. sioc-journal.cn While the direct use of fluoropyridines in cross-coupling reactions can be challenging due to the strength of the C-F bond, it is an area of active research. More commonly, the bromo- or iodo-analogs of the target compound are used as substrates for these reactions. For instance, 4-(6-bromopyridin-3-yl)morpholine (B1344745) is a commercially available starting material that is well-suited for such transformations. sigmaaldrich.comnih.gov
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Diversification
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Class |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/Vinyl Boronic Acids | C-C | 6-Aryl/Vinyl-substituted Pyridines |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal Alkynes | C-C (sp) | 6-Alkynyl-substituted Pyridines |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenes | C-C (sp²) | 6-Alkenyl-substituted Pyridines |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOt-Bu | Amines, Amides | C-N | 6-Amino/Amido-substituted Pyridines |
| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | C-C | 6-Alkyl/Aryl-substituted Pyridines |
These reactions provide a versatile platform for introducing a wide range of substituents at the C-6 position, enabling the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies. semanticscholar.orgmdpi.com
Oxidation and Reduction Pathways of the Heterocyclic System
The heterocyclic system of this compound can undergo both oxidation and reduction reactions, although specific studies on this compound are not widely reported. The likely pathways can be inferred from the known chemistry of its constituent rings.
Oxidation:
N-Oxidation of Pyridine: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.
Oxidation of Morpholine: The morpholine ring is generally robust, but strong oxidizing agents could lead to ring cleavage or other transformations. The nitrogen atom could also be oxidized.
Reduction:
Reduction of Pyridine Ring: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) derivative. This is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions. Such a transformation would drastically change the geometry and electronic nature of the molecule, converting the flat aromatic ring into a flexible saturated ring.
Reductive Defluorination: While not a common pathway, under certain reductive conditions (e.g., using dissolving metal reductions), the C-F bond could potentially be cleaved.
Derivatization Strategies for Analog Synthesis and Scaffold Exploration
The scaffold of this compound is a valuable starting point for the synthesis of diverse chemical libraries, particularly for drug discovery programs. mdpi.com The reactivity patterns discussed in the previous sections form the basis for various derivatization strategies.
Key strategies include:
SNAr at C-6: Replacing the fluorine atom with a variety of nucleophiles (amines, alcohols, thiols, etc.) to explore the impact of different substituents at this position. acs.org
Metal-Catalyzed Cross-Coupling at C-6: Using the corresponding bromo- or iodo-analog to introduce aryl, heteroaryl, alkyl, and other groups. mdpi.comnih.gov
Modification of the Morpholine Ring: N-alkylation or N-acylation to introduce new functional groups and modify the steric and electronic properties of the morpholine moiety.
Ring Transformation: Reduction of the pyridine ring to a piperidine ring can provide access to a different chemical space with more conformational flexibility. nih.gov
Table 3: Derivatization Strategies and Potential Analogs
| Strategy | Position of Modification | Reagents/Conditions | Resulting Analog Scaffold |
| Nucleophilic Aromatic Substitution | C-6 of Pyridine | R-NH₂, base | 4-(6-(Alkyl/Arylamino)pyridin-3-yl)morpholine |
| Suzuki-Miyaura Coupling | C-6 of Pyridine (from bromo-analog) | Ar-B(OH)₂, Pd catalyst, base | 4-(6-Arylpyridin-3-yl)morpholine |
| N-Alkylation | Morpholine Nitrogen | R-X, base | 4-(6-fluoropyridin-3-yl)-4-alkylmorpholin-4-ium |
| Pyridine Reduction | Pyridine Ring | H₂, Pd/C | 4-(6-Fluoropiperidin-3-yl)morpholine |
These derivatization strategies allow for a systematic exploration of the chemical space around the this compound core, facilitating the optimization of biological activity and other key properties. nih.gov
Exploration of Advanced Applications of 4 6 Fluoropyridin 3 Yl Morpholine in Non Clinical Contexts
Utilization as a Versatile Building Block in Complex Molecular Architectures
The structure of 4-(6-fluoropyridin-3-yl)morpholine, featuring both a reactive fluoropyridine and a saturated morpholine (B109124) ring, establishes it as a significant building block in the synthesis of more complex molecules. The morpholine and fluoropyridine moieties are prevalent in medicinal chemistry, often contributing to the desirable pharmacokinetic and pharmacodynamic properties of larger, more intricate compounds. sigmaaldrich.comnih.gov
The fluorinated pyridine (B92270) ring, in particular, is a key component. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This reactivity is crucial for the late-stage functionalization of complex molecules, a strategy that is highly valuable in the development of novel compounds. google.com The pyridine nitrogen also offers a site for potential modification or coordination.
The morpholine ring, a common pharmacophore, is recognized for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. sigmaaldrich.comnih.gov Its incorporation into larger structures is a common strategy in medicinal chemistry to optimize lead compounds. sigmaaldrich.com
Research has demonstrated the synthesis of various complex molecules that incorporate fluoropyridine and morpholine units. For instance, complex quinoline (B57606) and quinazoline (B50416) derivatives, which are significant in medicinal research, have been synthesized with morpholine-containing side chains. google.com The synthesis of these molecules often involves serial reactions where the inherent reactivity of building blocks like this compound is exploited. google.com
Table 1: Examples of Complex Molecules Synthesized Using Fluoropyridine and Morpholine Building Blocks
| Molecule Class | Significance | Relevant Precursors |
|---|---|---|
| Substituted Quinolines | Modulation of protein kinase activity | Fluoropyridines, Morpholine derivatives |
| Substituted Quinoxalines | Antitumor agents | Morpholine-coupled benzimidazoles |
| Kinase Inhibitors | Therapeutic potential in oncology | N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide (B32628) chiralen.com |
This table is generated based on the general principles of using fluoropyridine and morpholine as building blocks in chemical synthesis.
Potential in Ligand Design for Organometallic Catalysis and Coordination Chemistry
While specific studies detailing the use of this compound in organometallic catalysis are not extensively documented, its structural features suggest significant potential in this field. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the morpholine ring can all act as potential coordination sites for metal ions. This allows the molecule to function as a ligand in the formation of organometallic complexes.
The electronic properties of the ligand are influenced by the electron-withdrawing fluorine atom on the pyridine ring, which can, in turn, affect the catalytic activity of the resulting metal complex. The design of ligands is a critical aspect of catalysis, as the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. Morpholine derivatives, in a broader sense, have been explored as catalysts in organic synthesis. nih.gov
The potential of this compound as a ligand can be inferred from the coordination chemistry of similar heterocyclic compounds. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide range of catalysts for various organic transformations. The presence of the morpholine moiety could introduce additional coordination modes and influence the steric environment around the metal center, potentially leading to novel catalytic activities.
Application as a Biochemical Probe in Research Tool Development
The development of biochemical probes is essential for studying biological processes at the molecular level. These tools often require specific properties, such as the ability to interact with a biological target and a reporter group (e.g., a fluorescent tag) to signal this interaction.
Although direct applications of this compound as a biochemical probe are not widely reported, its structural components are relevant to probe design. The fluoropyridine moiety can be a key pharmacophore that directs the molecule to a specific protein target, such as a kinase. chiralen.com The morpholine group can enhance the probe's solubility and cell permeability.
Furthermore, the fluorine atom can be a useful label for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions. The chemical shift of the fluorine atom is sensitive to its local environment, and changes in the ¹⁹F NMR spectrum can provide information about the binding of the probe to its target. While not a fluorescent probe in itself, it can be a precursor for the development of such tools. For instance, the reactive nature of the fluoropyridine ring could be exploited to attach a fluorophore.
Integration into Advanced Materials and Polymers for Specialty Applications
The integration of specific chemical functionalities into polymers is a key strategy for creating advanced materials with tailored properties. Morpholine derivatives have shown promise in polymer and materials science, where they can be used as curing agents, stabilizers, and cross-linking agents. nih.gov These properties are crucial for enhancing the mechanical and thermal stability of polymeric materials. nih.gov
Fluorinated polymers are a well-established class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. chemscene.com The incorporation of fluorine into a polymer backbone or as a side chain can impart these desirable properties.
Given these characteristics, this compound represents a potential monomer or additive for the creation of specialty polymers. The fluoropyridine moiety could be integrated into a polymer chain through various polymerization techniques, while the morpholine group could act as a pendant group influencing the polymer's properties or as a site for further modification or cross-linking. The combination of the fluorine's properties with the morpholine's functionality could lead to the development of advanced materials for specialized applications, such as high-performance coatings, membranes, or electronic materials.
Role in Analytical Chemistry Method Development
In analytical chemistry, the development of reliable and sensitive methods for the detection and quantification of specific compounds is of utmost importance. While there are no specific methods detailed for this compound, its properties suggest it could be a useful tool in this field.
For example, it could serve as a reference standard in chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the analysis of related fluorinated or morpholine-containing compounds. The development of a quantitative method for morpholine in various samples using GC-Mass Spectrometry (GC-MS) has been reported, highlighting the analytical relevance of this class of compounds. sigmaaldrich.com
Furthermore, the presence of the fluorine atom makes it amenable to detection by ¹⁹F NMR, which can be a powerful analytical tool for quantification and structural elucidation in complex mixtures. The unique chemical shift of the fluorine atom in this compound would allow for its specific detection without interference from other protons in a sample.
Future Research Directions and Unexplored Avenues for 4 6 Fluoropyridin 3 Yl Morpholine
Development of Novel and Economically Viable Synthetic Pathways to Address Scalability
A critical step in the exploration of any compound with therapeutic potential is the development of a robust and scalable synthetic route. Future research should focus on novel synthetic strategies for 4-(6-fluoropyridin-3-yl)morpholine that are not only efficient in terms of yield but also economically viable for large-scale production.
Key areas of investigation include:
Exploration of Greener Synthetic Methodologies: Investigation into flow chemistry and microwave-assisted synthesis could offer significant advantages over traditional batch processing, including improved reaction times, higher yields, and enhanced safety profiles.
Catalyst Optimization: A systematic evaluation of different catalysts and reaction conditions for the key bond-forming reactions, such as the nucleophilic aromatic substitution (SNAr), could lead to more efficient and environmentally friendly processes.
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges | Key Research Focus |
| Traditional SNAr | Well-established methodology. | May require harsh reaction conditions and produce significant waste. | Optimization of solvent, base, and temperature to improve efficiency and reduce environmental impact. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Requires specialized equipment and process optimization. | Development of a continuous flow process for the key SNAr step. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability can be a challenge. | Optimization of microwave parameters for efficient and scalable synthesis. |
| Catalytic Cross-Coupling | Milder reaction conditions, broader substrate scope. | Catalyst cost and removal from the final product. | Screening of various palladium or copper catalysts and ligands to identify a cost-effective and efficient system. |
Deeper Mechanistic Understanding of its Chemical Reactivity and Biological Interactions
A thorough understanding of the chemical reactivity and biological interactions of this compound is fundamental to its development. Future research should aim to elucidate the mechanisms governing its behavior at both the molecular and cellular levels.
Prospective research areas include:
Mechanistic Studies of Formation: Detailed kinetic and computational studies of the SNAr reaction to form the target compound can provide insights into the reaction mechanism and help in optimizing the synthesis.
Metabolic Profiling: In vitro and in vivo studies to identify the metabolic pathways of this compound are crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Target Deconvolution: For any observed biological activity, identifying the specific molecular targets is a key objective. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed for this purpose. A review of morpholine-containing compounds suggests that kinases are a potential target class. e3s-conferences.orge3s-conferences.org
Exploration of Poly-substituted and Stereoisomeric Derivatives for Enhanced Performance
Systematic structural modifications of the this compound scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future synthetic efforts should focus on:
Substitution on the Pyridine (B92270) Ring: Introduction of various substituents at other positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.
Substitution on the Morpholine (B109124) Ring: The synthesis and evaluation of derivatives with substituents on the morpholine ring can provide insights into the structure-activity relationship (SAR). e3s-conferences.org
Stereoisomers: For derivatives with chiral centers, the synthesis and biological evaluation of individual stereoisomers are essential, as different stereoisomers can exhibit distinct pharmacological activities. nih.gov
Table 2 outlines potential avenues for the exploration of derivatives.
| Modification Strategy | Rationale | Potential Impact |
| Pyridine Ring Substitution | Modulate electronics and sterics. | Improved target affinity and selectivity. |
| Morpholine Ring Substitution | Probe for additional binding interactions. | Enhanced potency and altered pharmacokinetic properties. |
| Introduction of Chiral Centers | Explore stereospecific interactions with biological targets. | Development of more potent and selective enantiomers. |
| Bioisosteric Replacement | Improve physicochemical properties. | Enhanced solubility, metabolic stability, and cell permeability. |
Integration with Emerging Technologies in Chemical Biology and Pre-clinical Drug Discovery
Leveraging cutting-edge technologies can significantly accelerate the development and evaluation of this compound and its derivatives.
Key technologies to be integrated include:
High-Throughput Screening (HTS): HTS of a library of derivatives against a panel of biological targets can rapidly identify promising lead compounds. nih.gov
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a starting fragment for the development of more potent and drug-like molecules. dundee.ac.uknih.gov
Positron Emission Tomography (PET) Imaging: The incorporation of a fluorine-18 radioisotope could enable the development of PET tracers for in vivo imaging of specific biological targets, a strategy that has been successfully employed for other fluorinated compounds. nih.govnih.gov
Multidisciplinary Approaches to Compound Optimization and Validation for Niche Applications
A collaborative and multidisciplinary approach is essential for the successful optimization and validation of this compound for specific applications.
This should involve:
Computational Modeling: In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in prioritizing compounds for further experimental evaluation. researchgate.netucj.org.ua
In Vitro and In Vivo Studies: A comprehensive panel of in vitro assays and in vivo animal models will be necessary to validate the efficacy and safety of any lead compounds.
Exploration of Niche Applications: Beyond traditional drug discovery, the unique properties of this compound might be suitable for applications in areas such as agrochemicals or materials science.
Q & A
Basic Research Question
Q: What are the optimized synthetic routes for 4-(6-fluoropyridin-3-yl)morpholine, and how do reaction conditions influence yield? A: The synthesis typically involves nucleophilic substitution between morpholine and fluorinated pyridine derivatives. Key parameters affecting yield include:
- Temperature : Elevated temperatures (80–100°C) accelerate reactions but may increase side products.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce byproduct formation.
- Catalysts : Base catalysts like K₂CO₃ or Cs₂CO₃ improve deprotonation efficiency.
For example, analogous morpholine-pyridine derivatives achieve 60–70% yield under optimized conditions . Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity product.
Basic Research Question
Q: How can spectroscopic methods (NMR, LC-MS) confirm the structural integrity of this compound? A:
- ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet (δ 3.6–3.8 ppm), while pyridinyl protons resonate at δ 7.2–8.5 ppm. Fluorine substituents cause splitting patterns in adjacent protons.
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position on the pyridine ring.
- LC-MS : Molecular ion peaks at m/z ~196 (C₉H₁₁FN₂O⁺) validate molecular weight. HRMS with <5 ppm error ensures structural accuracy .
Advanced Research Question
Q: What strategies enhance the metabolic stability of this compound derivatives in drug discovery? A:
- Fluorine substitution : The 6-fluoro group increases lipophilicity (logP ~1.8) and blocks cytochrome P450-mediated oxidation.
- Morpholine ring modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces ring-opening metabolism.
- Prodrug approaches : Esterification of the morpholine nitrogen improves bioavailability.
Comparative studies on fluorinated analogs show enhanced half-life (>2 hours in hepatic microsomes) .
Advanced Research Question
Q: How can researchers resolve contradictions in reported biological activity data for fluorinated morpholine derivatives? A:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays.
- Structural analogs : Compare this compound with trifluoromethyl-substituted analogs (e.g., 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine) to isolate fluorine’s role.
- Meta-analysis : Pool data from multiple studies (e.g., PI3K inhibition IC₅₀ ranges: 0.5–5 µM) and apply statistical tools (ANOVA) to identify outliers .
Advanced Research Question
Q: What methodologies are recommended for designing in vivo studies to evaluate this compound’s pharmacokinetics? A:
- Physicochemical profiling : Determine solubility (via shake-flask method) and logD (octanol-water partitioning) to predict absorption.
- Dosing routes : Intravenous (IV) administration for bioavailability studies; oral gavage for efficacy models.
- Analytical quantification : Use LC-MS/MS with deuterated internal standards (e.g., d₃-morpholine) for plasma/tissue analysis.
Data from related compounds suggest a volume of distribution (Vd) >2 L/kg, indicating tissue penetration .
Advanced Research Question
Q: How can computational modeling predict this compound’s target engagement and off-target risks? A:
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to simulate binding to kinases (e.g., PI3Kγ, PDB ID: 4LZA).
- QSAR models : Train models on fluorinated morpholine libraries to predict IC₅₀ values for novel targets.
- Off-target screening : SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .
Advanced Research Question
Q: What experimental approaches elucidate the mechanism of action of this compound in kinase inhibition? A:
- Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence polarization (FP) against a 50-kinase panel.
- Crystallography : Co-crystallize the compound with PI3Kγ to identify hydrogen bonds with Val882 or hydrophobic interactions with Trp812.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in treated vs. untreated cells .
Basic Research Question
Q: What purification techniques ensure high purity (>98%) of this compound for biological assays? A:
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradient.
- HPLC : C18 column, mobile phase: acetonitrile/water (60:40), 1 mL/min flow rate.
- Recrystallization : Dissolve in hot ethanol, cool to -20°C for 12 hours. Purity validation via ¹H NMR (absence of peaks δ 1.2–1.5 ppm for solvents) .
Advanced Research Question
Q: How can fluorine-18 labeling of this compound enable PET imaging in preclinical models? A:
- Radiosynthesis : Replace the 6-fluoro group with ¹⁸F via nucleophilic aromatic substitution (K₂.2.2/K²⁺CO₃ in DMSO at 120°C).
- QC testing : Radiochemical purity >95% via radio-TLC; molar activity >50 GBq/µmol.
- Biodistribution : Administer 1–2 MBq to murine xenografts; image with microPET/CT at 30/60/120-minute intervals .
Advanced Research Question
Q: How do researchers interpret conflicting data on the compound’s cytotoxicity across different cancer cell lines? A:
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) for 10+ cell lines.
- Genomic profiling : Correlate sensitivity with EGFR or PTEN mutation status via CRISPR-Cas9 knockout models.
- Mitochondrial toxicity assays : Measure ATP depletion (CellTiter-Glo) to distinguish apoptosis from off-target effects.
For example, >10-fold variability in IC₅₀ (e.g., 2 µM in A549 vs. 25 µM in MCF7) may reflect differential expression of target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
